molecular formula C11H13ClF3NO B596520 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride CAS No. 1211511-40-8

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B596520
M. Wt: 267.676
InChI Key: QVLWPPNOVSOMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride”, has been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is represented by the linear formula: C11H13CLF3NO . The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is 267.68 .

Scientific Research Applications

Versatility of Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in compounds like 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, is widely used in medicinal chemistry to discover new biologically active compounds. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).

Environmental Behavior of Phenoxy Acids

Phenoxy acids, closely related to the structure of interest, demonstrate high solubility in water and minimal absorption in soil, leading to their transport to surface and groundwater. The environmental behavior of these compounds, including their biodegradation, hydrolysis, and photodegradation in aquatic ecosystems, is crucial for understanding their persistence and impact. This knowledge aids in assessing the environmental fate of related compounds, such as 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, and developing strategies for their removal or degradation (Muszyński et al., 2019).

Sorption Dynamics of Phenoxy Herbicides

The sorption behavior of phenoxy herbicides, which share a similar phenoxy group with the compound , provides insights into the environmental interactions of these chemicals. Understanding the factors influencing their sorption to soil, organic matter, and minerals is essential for evaluating the mobility and persistence of related chemicals in the environment. This knowledge informs the development of remediation techniques and environmental risk assessments for compounds with similar structures (Werner et al., 2012).

Applications in Surface-Active Agents

Research on pyrrolidone-based surfactants reveals the potential of pyrrolidone derivatives, including those resembling 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, in enhancing the performance of surfactants. These compounds exhibit synergistic interactions with anionic surfactants and can improve solvency, compatibility, and water solubility of surfactant systems. This versatility suggests possible applications of related compounds in industrial and academic research for developing more efficient and less toxic surfactants (Login, 1995).

Future Directions

The future directions of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLWPPNOVSOMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696529
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

CAS RN

1211511-40-8
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.